Arsenic trichloride

Description

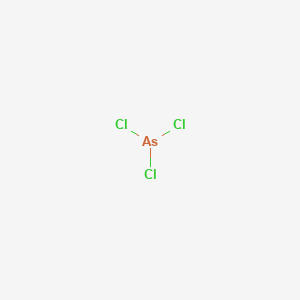

Structure

2D Structure

Properties

IUPAC Name |

trichloroarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsCl3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYOHULQRFXULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[As](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCl3 | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | arsenic trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Arsenic(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042556 | |

| Record name | Arsenous trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic trichloride appears as a colorless to yellow oily fuming liquid. It is irritating to the skin, eyes, and mucous membranes. Very toxic by inhalation and ingestion., Clear, oily liquid; [HSDB] Colorless liquid with an unpleasant odor; [CHRIS] | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266.4 °F at 760 mmHg (USCG, 1999), 130.5 °C, 130 °C | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

One mol can be dissolved in 9 moles of water; miscible with chloroform, carbon tetrachloride, iodine, sulfur, alkali iodides, oils and fats., Sol in hydrogen bromide, hydrochloric acid, alcohol, and phosphorus trichloride., Sol in ether | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.156 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.1450 @ 25 °C, PER CENT IN SATURATED AIR: 1.3 (23.5 °C); DENSITY OF SATURATED AIR: 1.07 (AIR= 1); 1 MG/L IS EQUIVALENT TO 135 PPM, 1 PPM IS EQUIVALENT TO 7.4 MG/CU M AT 25 °C, 760 MM HG, DENSITY: 2.163 AT 20 °C (LIQUID) | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.25 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.25 (Air= 1) | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 74.3 °F (EPA, 1998), 10 mm Hg @ 23.5 °C | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

7784-34-1 | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic chloride (AsCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic trichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsenous trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XW39M1300 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

3.2 °F (EPA, 1998), -16 °C | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Arsenic Trichloride and Its Derivatives

Optimized Synthesis Pathways for Arsenic Trichloride (B1173362)

Several methods exist for the preparation of arsenic trichloride, each with distinct advantages and applications. These pathways can be broadly categorized into reactions involving arsenic oxides, direct halogenation, and in situ generation techniques.

Reactions Involving Arsenic Oxides and Halogenating Agents

A prevalent and traditional method for synthesizing this compound involves the reaction of arsenic(III) oxide (As₂O₃) with a suitable halogenating agent.

One common approach is the treatment of arsenic(III) oxide with concentrated hydrochloric acid, followed by distillation to yield this compound. wikipedia.orgnih.gov The reaction is as follows:

As₂O₃ + 6 HCl → 2 AsCl₃ + 3 H₂O wikipedia.org

This method is straightforward but requires a subsequent dehydration step. To circumvent this, other halogenating agents can be employed. For instance, refluxing arsenic(III) oxide with thionyl chloride (SOCl₂) provides a convenient laboratory-scale synthesis: wikipedia.orgsciencemadness.org

2 As₂O₃ + 3 SOCl₂ → 2 AsCl₃ + 3 SO₂ wikipedia.orgsciencemadness.org

Another efficient method utilizes sulfur monochloride (S₂Cl₂), which reacts with arsenic oxide to produce this compound. This method is noted for its simple apparatus requirements and efficiency. wikipedia.orgsciencemadness.org

2 As₂O₃ + 6 S₂Cl₂ → 4 AsCl₃ + 3 SO₂ + 9 S wikipedia.orgsciencemadness.org

A patented process describes a method where arsenic trioxide and sulfur are combined in a solution with this compound, heated to its boiling point, and then chlorinated to produce anhydrous this compound quantitatively. google.com

| Reactants | Halogenating Agent | Key Conditions | Product |

| Arsenic(III) oxide (As₂O₃) | Hydrogen chloride (HCl) | Distillation | This compound (AsCl₃) |

| Arsenic(III) oxide (As₂O₃) | Thionyl chloride (SOCl₂) | Reflux | This compound (AsCl₃) |

| Arsenic(III) oxide (As₂O₃) | Sulfur monochloride (S₂Cl₂) | Simple apparatus | This compound (AsCl₃) |

| Arsenic(III) oxide (As₂O₃) and Sulfur (S) | Chlorine (Cl₂) | Boiling in AsCl₃ | This compound (AsCl₃) |

Direct Halogenation of Elemental Arsenic

Direct chlorination of elemental arsenic offers a water-free route to producing high-purity this compound. sciencemadness.org This reaction is typically carried out by passing chlorine gas over arsenic at a temperature of 80–85 °C. wikipedia.orgsciencemadness.org

2 As + 3 Cl₂ → 2 AsCl₃ wikipedia.orgsciencemadness.org

While this method yields a very pure product, it necessitates the use of elemental arsenic. wikipedia.orgsciencemadness.org The direct combination of the elements can also result in spontaneous combustion.

In Situ Generation Techniques

In certain applications, the in situ generation of this compound is advantageous. This approach avoids the isolation of the often hazardous and reactive intermediate. For instance, in the synthesis of arsenic triiodide, this compound is generated in situ by reacting arsenic(III) oxide with concentrated hydrochloric acid before the addition of potassium iodide. scielo.brresearchgate.net This technique is also relevant in analytical chemistry for the volatilization of arsenic for detection by atomic spectroscopy. acs.org Furthermore, in situ remediation techniques for arsenic-contaminated groundwater sometimes involve processes that could generate arsenic species in place. mdpi.com Another example is the generation of arsine for organometallic vapor-phase epitaxial growth through the reduction of this compound. aip.org

Derivatization Reactions of this compound

This compound is a versatile reagent and a critical starting material for the synthesis of a wide array of organoarsenic compounds and inorganic arsenic(III) derivatives. energysecurity.gov.uk

Synthesis of Organoarsenic Compounds

The carbon-arsenic bond formation is a cornerstone of organoarsenic chemistry, and this compound is a primary precursor for these transformations. wikipedia.org

A common method for creating organoarsenic compounds involves the reaction of this compound with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). scielo.brwikipedia.org This allows for the stepwise replacement of chloride atoms with organic groups, leading to the formation of mono-, di-, and tri-substituted organoarsenic compounds. For example, triphenylarsine (B46628) can be synthesized from this compound: wikipedia.org

AsCl₃ + 3 RMgX → R₃As + 3 MgXCl (where R is an organic group)

Similarly, a series of methyl-substituted arsines, including dimethylarsenic chloride ((CH₃)₂AsCl) and methylarsenic dichloride (CH₃AsCl₂), can be prepared through the alkylation of this compound. wikipedia.org

Another significant application is the synthesis of Lewisites, a type of chemical warfare agent, which are produced by the addition of this compound to acetylene (B1199291). wikipedia.orgr-haas.de

AsCl₃ + C₂H₂ → ClCH=CHAsCl₂ wikipedia.org

Furthermore, this compound reacts with secondary amines to form N,N-dialkyl amidodichloroarsenites. cdnsciencepub.comcdnsciencepub.com

| Reagent | Product Type | Example Product |

| Grignard Reagents (RMgX) | Trialkyl/aryl arsines | Triphenylarsine |

| Organolithium Compounds (RLi) | Alkylated arsines | Trimethylarsine (B50810) |

| Acetylene (C₂H₂) | Chloro-vinyl arsines | Lewisite I |

| Secondary Amines (R₂NH) | Amido-dichloroarsenites | N,N-Diethyl amidodichloroarsenite |

Derivatization of this compound is also crucial for analytical purposes, such as in the screening for chlorides relevant to the Chemical Weapons Convention, where it can be reacted with reagents like 1-propanol (B7761284) in pyridine. rsc.orgresearchgate.net

Formation of Inorganic Arsenic(III) Derivatives

This compound can be converted into other inorganic arsenic(III) halides through halogen exchange reactions. For example, reaction with potassium bromide or potassium iodide yields arsenic tribromide and arsenic triiodide, respectively. wikipedia.orgsciencemadness.org

AsCl₃ + 3 KBr → AsBr₃ + 3 KCl sciencemadness.org AsCl₃ + 3 KI → AsI₃ + 3 KCl sciencemadness.org

Hydrolysis of this compound in water produces arsenous acid and hydrochloric acid. wikipedia.orgsciencemadness.org

AsCl₃ + 3 H₂O → As(OH)₃ + 3 HCl wikipedia.orgsciencemadness.org

With chloride sources, this compound can form salts containing the tetrachloroarsenate(III) anion, [AsCl₄]⁻. wikipedia.orgsciencemadness.org Upon treatment with arsenic(III) oxide, it undergoes a redistribution reaction to form the inorganic polymer arsenic oxychloride (AsOCl). sciencemadness.org

| Reagent | Product |

| Potassium bromide (KBr) | Arsenic tribromide (AsBr₃) |

| Potassium iodide (KI) | Arsenic triiodide (AsI₃) |

| Water (H₂O) | Arsenous acid (As(OH)₃) |

| Chloride sources | Tetrachloroarsenate(III) ([AsCl₄]⁻) |

| Arsenic(III) oxide (As₂O₃) | Arsenic oxychloride (AsOCl) |

Radiosynthesis and Labeling Applications

Radioisotopes of arsenic, particularly ⁷²As, ⁷⁴As, and ⁷⁷As, hold significant promise for applications in nuclear medicine, including Positron Emission Tomography (PET) and radiotherapy. researchgate.netnih.gov The synthesis of radiolabeled this compound is a key step in the development of arsenic-based radiopharmaceuticals.

Arsenic-72 (t₁/₂ = 26 h) is a positron emitter that can be produced from a ⁷²Se/⁷²As generator, making it accessible for clinical use. nih.goviaea.org Arsenic-74 (t₁/₂ = 17.77 d) is another positron-emitting isotope suitable for PET imaging. researchgate.net Arsenic-77 (t₁/₂ = 38.8 h) is a β⁻-emitter with therapeutic potential. researchgate.netnih.gov The concept of a "matched pair," using ⁷²As for imaging and ⁷⁷As for therapy, allows for identical in vivo behavior, which is advantageous for theranostics. rsc.org

The radiosynthesis often involves the production of the radioisotope, followed by its chemical separation and incorporation into a targeting molecule. researchgate.net For instance, arsenic-76 (B1235000) (t₁/₂ = 26.3 hours), a beta and gamma emitter, has been used to label compounds like arsonoacetic acid and sodium arsenite to study their metabolism and distribution in biological systems. ontosight.aimissouri.edunih.gov The thiophilic nature of arsenic allows for direct labeling of molecules containing sulfhydryl groups, such as peptides and polymers. nih.gov

Table 2: Key Radioisotopes of Arsenic and their Properties

| Isotope | Half-life | Decay Mode(s) | Key Emissions (MeV) | Primary Application(s) | Reference(s) |

| ⁷²As | 26.0 h | β⁺ (88%), EC (12%) | β⁺: 2.49; γ: 0.834 | PET Imaging | nih.gov |

| ⁷⁴As | 17.77 d | β⁺, β⁻, EC | - | PET Imaging, Theranostics | researchgate.net |

| ⁷⁶As | 26.32 h | β⁻ | β⁻: 2.969; γ: 0.559 | Radiotracer Studies, Radiotherapy | ontosight.aimissouri.edu |

| ⁷⁷As | 38.8 h | β⁻ (100%) | β⁻: 0.683 | Radiotherapy | nih.gov |

Purification Techniques for High-Purity this compound

The production of high-purity this compound is crucial for its use in the manufacturing of semiconductors and other electronic materials. barc.gov.in Several techniques are employed to remove impurities, often in combination, to achieve the desired level of purity.

Fractional distillation is a primary method for purifying AsCl₃. researchgate.net It is effective in reducing the concentrations of both low-volatility metal chlorides and highly volatile impurities like sulfur-containing compounds (SO₂, SO₂Cl₂) and silicon tetrachloride (SiCl₄). researchgate.netnist.gov The boiling point of this compound is 130.2 °C. wikipedia.org

Adsorption techniques offer high selectivity for removing specific impurities. researchgate.net Activated carbon, such as the Russian grade BAU-A, is a highly selective adsorbent for this compound, particularly in a vapor-phase process. This method is effective in removing Group VI compounds, metals, and organochlorine substances to levels below 0.01-0.1 ppm by weight. researchgate.net

Extraction with concentrated hydrochloric acid is another valuable purification step, especially for removing metallic impurities, organochlorine compounds, and silicon at higher concentrations before final purification by distillation and adsorption. researchgate.net

Chemo-thermal treatment is considered an ultrapurification process capable of removing organochlorine and organoarsenic impurities. researchgate.net Additionally, methods like zone refining have been investigated for the purification of arsenic itself, which can then be converted to high-purity this compound. aip.orgresearchgate.net Some processes for preparing high-purity arsenic involve the reduction of purified this compound with hydrogen. aip.orggoogle.com

Table 3: Comparison of Purification Techniques for this compound

| Purification Technique | Principle | Impurities Targeted | Effectiveness | Reference(s) |

| Fractional Distillation | Separation based on boiling point differences. | Low-volatility metal chlorides, highly volatile compounds (e.g., SiCl₄, SO₂, SO₂Cl₂). | Reduces many impurities but less effective for those with similar boiling points (e.g., S₂Cl₂). | researchgate.netnist.gov |

| Adsorption | Selective binding of impurities to an adsorbent material. | Group VI compounds, metals, organochlorine substances. | Highly selective; can reduce specific impurities to sub-ppm levels. | researchgate.net |

| Extraction | Partitioning of impurities between immiscible liquid phases. | Metallic impurities, organochlorine compounds, silicon. | Effective for preliminary purification at high impurity concentrations. | researchgate.net |

| Chemo-thermal Treatment | High-temperature chemical reactions to convert impurities. | Organochlorine and organoarsenic compounds. | Considered an ultrapurification step for specific organic impurities. | researchgate.net |

| Reduction and Sublimation | Chemical reduction of AsCl₃ to As followed by sublimation. | Various impurities removed in the multi-step process. | A comprehensive method to produce high-purity elemental arsenic, which can be re-chlorinated. | aip.orggoogle.com |

Molecular Structure, Bonding, and Electronic Configuration of Arsenic Trichloride

Theoretical and Computational Investigations of AsCl₃ Geometry

Modern computational chemistry provides powerful tools to investigate the molecular properties of AsCl₃ with high precision, complementing and extending theoretical models.

While basic Valence Bond theory offers a preliminary understanding, Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure. Advanced computational methods rooted in MO principles have been applied to AsCl₃. For instance, G₀W₀ calculations, a method that accurately determines quasiparticle energies, have been used to compute the electronic properties of arsenic trichloride (B1173362). west-code.org These calculations predict a vertical ionization potential ranging from 10.66 eV to 11.00 eV, depending on the specific functional and basis set used, which aligns closely with the experimental value of 10.90 eV. west-code.org

Density Functional Theory (DFT) has been extensively used to study the electronic characteristics and reactivity of arsenic compounds. DFT calculations using the ωB97XD functional with an aug-cc-pVTZ basis set have been employed to map the electrostatic potential on the surface of the AsCl₃ molecule. researchgate.net These computations reveal a region of positive electrostatic potential (a π-hole) on the arsenic atom along the extension of the C₃ᵥ axis, opposite to the chlorine atoms. researchgate.net The chlorine atoms themselves exhibit regions of both positive and negative potential. researchgate.net

Furthermore, DFT has been utilized to investigate the reactivity of arsenicals. Studies on the interaction of arsenite, an aqueous form of As(III), with thiols show an energy barrier of 27.7 kcal/mol, providing insight into the compound's biochemical interactions. nih.gov

Ab initio molecular dynamics (AIMD) allows for the simulation of molecular behavior in complex environments, such as aqueous solutions. AIMD, coupled with metadynamics (MetD), has been instrumental in studying the interactions between As(III) and nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine monophosphate (AMP). nih.gov These simulations have shown that ATP is a more effective chelating agent for arsenic than AMP, a finding attributed to ATP offering a greater number of effective binding sites. nih.gov The free energy associated with the interactions between As(III) and the nucleotide atoms, as calculated by these methods, quantitatively confirms the higher stability of the ATP-arsenic complex. nih.gov Similar AIMD simulations have also been performed to understand the microscopic coordination of As(III) with thioacids in water. researchgate.net

Experimental Elucidation of Arsenic Trichloride Structural Parameters

Experimental techniques provide the definitive data for the structural parameters of this compound in its various physical states.

X-ray diffraction (XRD) has been used to determine the crystal structure of solid AsCl₃. These studies show that this compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.netnih.gov The structure is reported to be stable in the temperature range of 176–243 K. researchgate.net At 221 K, the unit cell parameters have been precisely measured. researchgate.netnih.gov

Table 1: Crystal Structure Data for this compound at 221 K

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 9.475(3) Å |

| b | 11.331(2) Å |

| c | 4.2964(8) Å |

| α, β, γ | 90.00° |

Data from Galy et al., 2002. researchgate.netnih.gov

Studies on the liquid state using Wide-Angle X-ray Scattering (WAXS) at 295 K indicate that the molecular structure of AsCl₃ remains very similar to that in the solid and gas phases. researchgate.net

Gas-phase electron diffraction is the primary method for determining the precise molecular geometry of free AsCl₃ molecules, devoid of intermolecular interactions present in the crystalline state. Multiple studies have provided highly consistent values for the As-Cl bond length and the Cl-As-Cl bond angle. The molecule has a distinct pyramidal shape with a bond angle significantly smaller than the tetrahedral angle of 109.5°, a consequence of the stereochemical activity of the lone pair on the arsenic atom. vaia.com

Table 2: Gas-Phase Molecular Geometry of this compound from Electron Diffraction

| Parameter | Value | Source |

|---|---|---|

| As-Cl Bond Length (r_g) | 2.1621 ± 0.0033 Å | Konaka & Kimura, 1973 oup.com |

| Cl-As-Cl Bond Angle (θ_g) | 98°34′ ± 34′ (98.57° ± 0.57°) | Konaka & Kimura, 1973 oup.com |

| As-Cl Bond Length (r_z) | 2.1621 ± 0.0009 Å | Helgaker et al., 1976 (Combined data) researchgate.net |

| Cl-As-Cl Bond Angle (θ_z) | 98°38' ± 22' (98.63° ± 0.37°) | Helgaker et al., 1976 (Combined data) researchgate.net |

| As-Cl Bond Length | 2.161 Å | Wikipedia wikipedia.org |

| Cl-As-Cl Bond Angle | 98° 25' ± 30' (98.42° ± 0.5°) | Wikipedia wikipedia.org |

| As-Cl Bond Length (r) | 2.166 ± 0.003 Å | Hellwege, 1976 (NIST) nist.gov |

Intermolecular Interactions and Crystal Packing in this compound

The solid-state structure of this compound (AsCl₃) is defined by a network of specific, directional noncovalent interactions that dictate its crystal packing. The arrangement of AsCl₃ molecules in the crystal lattice is not random; rather, it is governed by a series of attractive forces, primarily pnictogen bonds and halogen-halogen interactions. mdpi.comcdnsciencepub.com These interactions arise from the anisotropic distribution of electron density around the arsenic and chlorine atoms, leading to the formation of a well-ordered crystalline solid. researchgate.netresearchgate.net this compound crystallizes in the orthorhombic space group P2₁2₁2₁. mdpi.comnih.gov The molecular structure in the solid phase is very similar to that observed in the liquid and gas phases. mdpi.com

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | AsCl₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.475 |

| b (Å) | 11.331 |

| c (Å) | 4.2964 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Data sourced from reference nih.gov.

A defining feature of the this compound crystal structure is the presence of pnictogen bonds, a type of noncovalent interaction involving the Group 15 elements. arxiv.orgnih.gov In this interaction, the arsenic atom, the pnictogen element, acts as an electrophilic species, attracting a nucleophilic region of an adjacent molecule. nih.goviucr.org This electrophilic character is concentrated in a region of lower electron density, known as a σ-hole, located on the arsenic atom along the extension of the Cl-As covalent bonds. mdpi.comresearchgate.net

In the crystal lattice of AsCl₃, the arsenic atom of one molecule interacts with the chlorine atoms of neighboring molecules. mdpi.com These interactions, denoted as (Cl–)As···Cl, are highly directional and play a crucial role in the cohesion of the crystal. researchgate.netresearchgate.net Analysis of the crystal structure reveals several distinct As···Cl intermolecular contacts that are characteristic of pnictogen bonds. The arsenic atom acts as a pnictogen bond donor, engaging its positive σ-holes with the negative lateral sides of the chlorine atoms on adjacent AsCl₃ units. mdpi.com

Detailed crystallographic studies have quantified the geometry of these interactions. For instance, in one reported structure, three principal (Cl–)As···Cl pnictogen bonds were identified with the following parameters:

Table 2: Pnictogen Bond (As···Cl) Geometries in Crystalline this compound

| Interaction | Distance (Å) | Angle (∠Cl–As···Cl) (°) |

|---|---|---|

| As···Cl (1) | 3.865 | 167.9 |

| As···Cl (2) | 3.975 | 163.7 |

| As···Cl (3) | 3.771 | 169.3 |

Data from a 2002 crystal structure determination (ICSD ref. 280796) as reported in reference mdpi.com.

Alongside pnictogen bonds, the crystal packing of this compound is also influenced by halogen-halogen interactions. mdpi.com These occur between the chlorine atoms of adjacent AsCl₃ molecules (As–Cl···Cl). Similar to pnictogen bonding, these interactions are driven by the anisotropic nature of the electron density on the halogen atom. A region of positive electrostatic potential (a σ-hole) exists on the chlorine atom along the extension of the As-Cl bond, which can interact attractively with a region of negative electrostatic potential (the equatorial belt) on a neighboring chlorine atom. mdpi.comresearchgate.net

Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy (Infrared and Raman) of Arsenic Trichloride (B1173362)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural and bonding characteristics of arsenic trichloride (AsCl₃). As a pyramidal molecule with C₃ᵥ symmetry, this compound possesses four normal modes of vibration. wikipedia.org These vibrational modes are sensitive to the molecule's environment, making spectroscopy a valuable method for studying its behavior in different physical states and in solution. acs.orgrsc.org

Assignment of Vibrational Modes

The four fundamental vibrational modes of this compound have been well-characterized. wikipedia.orgnist.gov They are designated as ν₁(A₁), ν₂(A₁), ν₃(E), and ν₄(E). The A₁ modes are symmetric vibrations, while the E modes are doubly degenerate and asymmetric. The specific assignments are as follows:

ν₁(A₁): Symmetric As-Cl stretching mode.

ν₂(A₁): Symmetric Cl-As-Cl bending (deformation) mode.

ν₃(E): Degenerate asymmetric As-Cl stretching mode.

ν₄(E): Degenerate asymmetric Cl-As-Cl bending (deformation) mode.

The frequencies of these modes have been determined through both Raman and infrared spectroscopy. nist.govaip.org The Raman spectrum of liquid this compound shows polarized bands for the A₁ modes and depolarized bands for the E modes, consistent with the C₃ᵥ point group. acs.org

The following table summarizes the experimentally observed vibrational frequencies for this compound in its pure liquid state.

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |

| ν₁ | A₁ | 410 |

| ν₂ | A₁ | 193 |

| ν₃ | E | 370 |

| ν₄ | E | 159 |

Data sourced from the Computational Chemistry Comparison and Benchmark DataBase. nist.gov

Spectroscopic Analysis in Different Phases and Solutions

The vibrational spectrum of this compound exhibits notable changes when transitioning between different phases (gas, liquid, solid) and when dissolved in various solvents. rsc.orgias.ac.in These spectral shifts provide insights into intermolecular interactions and complex formation.

In non-polar solvents such as benzene (B151609) and carbon tetrachloride, the vibrational frequencies of this compound show minimal deviation from the pure liquid state, suggesting weak solute-solvent interactions. ias.ac.inaip.org However, in polar solvents like alcohols (methanol, ethanol, propanol), significant shifts in the As-Cl stretching frequencies (ν₁ and ν₃) to lower wavenumbers are observed. acs.orgias.ac.in This phenomenon is attributed to the formation of addition products or complexes between this compound and the solvent molecules. acs.org

Studies of this compound in aqueous solutions using Raman spectroscopy have revealed the formation of aquo complexes. acs.org New spectral lines appear, which are not present in the spectrum of pure this compound, indicating the coordination of water molecules to the arsenic center. acs.org Similarly, investigations of this compound in solutions containing hydrochloric acid have provided evidence for the formation of the tetrachloroarsenate(III) anion, [AsCl₄]⁻. rsc.orgrsc.org

The infrared and Raman spectra of solid this compound have also been reported, with the data being interpreted in the context of the crystalline structure and intermolecular forces in the solid state. rsc.org Furthermore, the formation of the this compound oxide (OAsCl₃) molecule in a low-temperature matrix has been identified and characterized by its distinct infrared and Raman spectra. electronicsandbooks.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

While this compound itself is not typically studied by nuclear magnetic resonance (NMR) spectroscopy due to the properties of the arsenic nucleus, NMR is a crucial technique for characterizing the organoarsenic compounds derived from it. This compound serves as a key precursor in the synthesis of a wide array of these derivatives.

For instance, trifluoro-β-diketonate complexes of arsenic(III) have been synthesized and their structures investigated using proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR spectroscopy. asianpubs.org The proton NMR spectra of these complexes can provide information about the geometry of the complex, with different isomers giving rise to distinct sets of resonances for the ligand protons. asianpubs.org

The synthesis of homologous series of trialkylarsines, starting from this compound or its analogue arsenic triiodide, has been reported. scielo.br The resulting organoarsenic compounds are amenable to analysis by various spectroscopic techniques, including NMR, to confirm their structure and purity.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the molecular identification and purity assessment of this compound and its related compounds. The electron ionization (EI) mass spectrum of this compound is well-documented and serves as a fingerprint for its identification. nist.govnist.gov The fragmentation pattern observed in the mass spectrum provides structural information about the molecule.

Mass spectrometry is also employed to identify impurities in this compound. For example, gas chromatography-mass spectrometry (GC-MS) has been utilized to identify volatile impurities, including both chlorinated hydrocarbons and organoarsenic compounds, in this compound samples. researchgate.net This is particularly important for applications requiring high-purity this compound.

Furthermore, mass spectrometry plays a role in characterizing the products of reactions involving this compound. The formation of volatile inorganic and organo-arsenic chloride species during hydride generation has been investigated using electron impact ionization mass spectrometry. rsc.org This technique allows for the characterization of the generated species, such as mono- and dimethylarsenic chlorides. rsc.org In studies of complex formation, the structure of compounds like AsCl₄⁺SbCl₆⁻, formed from the reaction of this compound, has been elucidated from its Raman spectrum, which is a complementary technique to mass spectrometry. researchgate.net

Advanced Chromatographic Methods for this compound and Related Species

Advanced chromatographic techniques are essential for the separation and quantification of this compound and, more broadly, for the speciation of arsenic compounds. tandfonline.comcapes.gov.br The toxicity and bioavailability of arsenic are highly dependent on its chemical form, necessitating methods that can distinguish between different arsenic species. nih.gov

Gas Chromatography (GC) has been applied to the analysis of this compound. acs.orgoregonstate.edu Due to its volatility, this compound can be separated from other metal halides, such as stannic chloride, by GC. acs.orgoregonstate.edu For the analysis of certain arsenic compounds by GC-MS, derivatization is often necessary to improve volatility and chromatographic behavior. rsc.orgrsc.org For instance, a method for derivatizing this compound with 1-propanol (B7761284) has been developed for its analysis by GC-MS, although it was noted that this compound did not show a linear response after derivatization under the tested conditions. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with sensitive detection methods, is a cornerstone of arsenic speciation analysis. iaea.orgresearchgate.net HPLC methods, often utilizing ion-exchange or reversed-phase columns, can separate various inorganic and organic arsenic species. thermofisher.comnih.gov

The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful hyphenated technique for arsenic speciation. nih.govmdpi.comnerc.ac.uk This method combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS, allowing for the determination of trace levels of different arsenic species. nih.gov HPLC-ICP-MS has been used to determine a range of arsenic species, including arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). iaea.orgnerc.ac.uk

Elemental Analysis and Trace Metal Quantification

The elemental composition of this compound can be determined by standard analytical methods. The theoretical elemental percentages of arsenic and chlorine in this compound (AsCl₃) are approximately 41.33% and 58.67%, respectively. shef.ac.ukwebelements.com

For the quantification of arsenic and other trace metals in various samples, including those that may contain or be derived from this compound, highly sensitive techniques are employed. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are widely used for this purpose. iaea.org For instance, ICP-MS can be used for the analysis of biological and environmental samples to determine their arsenic content, often after a digestion procedure to bring the sample into solution. nih.gov

The following table provides a summary of the elemental composition of this compound.

| Element | Symbol | Percentage by Mass |

| Arsenic | As | 41.33% |

| Chlorine | Cl | 58.67% |

Data sourced from WebElements. webelements.com

Chemical Reactivity and Reaction Mechanisms Involving Arsenic Trichloride

Hydrolysis and Reaction with Water

Arsenic trichloride (B1173362) reacts readily with water in a hydrolysis reaction to yield arsenous acid (As(OH)₃) and hydrochloric acid (HCl). wikipedia.orgsciencemadness.orgstackexchange.com Although it is considered less sensitive to moisture than phosphorus trichloride (PCl₃), it still fumes in moist air as it reacts with water vapor. wikipedia.orgsciencemadness.org The reaction is a fundamental characteristic of its chemical behavior. noaa.gov

The primary hydrolysis reaction can be summarized as follows: AsCl₃ + 3 H₂O → As(OH)₃ + 3 HCl wikipedia.org

In aqueous solutions, other arsenite species such as [AsO(OH)₂]⁻ and [AsO₂(OH)]²⁻ may also be present as conjugate bases. stackexchange.com The hydrolysis process is central to understanding its environmental interactions and its role as a precursor, for instance, in the laboratory preparation of arsenic trioxide. wikipedia.orgatamanchemicals.com

Table 1: Hydrolysis of Arsenic Trichloride

| Reactants | Products | Reaction Equation | Observations |

|---|

Redistribution Reactions and Polymer Formation

This compound can undergo redistribution reactions, where atoms or groups are exchanged with other molecules. A notable example is its reaction with arsenic(III) oxide (As₂O₃), which results in the formation of the inorganic polymer arsenic oxychloride (AsOCl). wikipedia.orgsciencemadness.org

The reaction proceeds according to the following equation: As₂O₃ + AsCl₃ → 3 AsOCl sciencemadness.org

Redistribution reactions are also a viable method for synthesizing organoarsenic compounds. For instance, heating a mixture of triphenylarsine (B46628) and arsenic(III) chloride can produce chlorodiphenylarsine. thieme-connect.de

Table 2: Redistribution Reactions of this compound

| Reactants | Product(s) | Reaction Type |

|---|---|---|

| This compound, Arsenic(III) oxide | Arsenic oxychloride wikipedia.org | Redistribution / Polymerization |

Reactions with Other Halides

This compound participates in halide exchange reactions, allowing for the synthesis of other arsenic trihalides. When reacted with potassium bromide (KBr) or potassium iodide (KI), the chlorine atoms are replaced to form arsenic tribromide (AsBr₃) and arsenic triiodide (AsI₃), respectively. wikipedia.orgsciencemadness.org

The exchange reactions are as follows: AsCl₃ + 3 KBr → AsBr₃ + 3 KCl sciencemadness.org AsCl₃ + 3 KI → AsI₃ + 3 KCl sciencemadness.org

Furthermore, in the presence of excess chloride sources, this compound can act as a chloride ion acceptor to form the tetrachloroarsenate(III) anion, [AsCl₄]⁻. wikipedia.orgsciencemadness.org

Table 3: Reactions of this compound with Halide Sources

| Reactant | Product | Reaction Type |

|---|---|---|

| Potassium bromide (KBr) | Arsenic tribromide (AsBr₃) sciencemadness.org | Halide Exchange |

| Potassium iodide (KI) | Arsenic triiodide (AsI₃) sciencemadness.org | Halide Exchange |

Electron Acceptor Properties and Complex Formation

Possessing a lone pair of electrons and available d-orbitals, this compound exhibits Lewis acidity, acting as an electron acceptor to form addition compounds and complexes. cdnsciencepub.com It reacts with Lewis bases such as tertiary amines. For example, with triethylamine, it forms solid adducts. cdnsciencepub.com

Its electron acceptor capability is also demonstrated in its interaction with solvents like tri-n-butyl phosphate (B84403) (TBP), with which it forms a 1:2 complex, AsCl₃·2TBP. rsc.org It also reacts with N,N′-Ethylenebis(salicylideneiminato)metal(II) complexes, where the metal is cobalt(II), nickel(II), or copper(II), to yield cyclic derivatives. rsc.org

Table 4: Examples of Complexes Formed by this compound

| Lewis Base | Complex/Adduct Formed | Reference |

|---|---|---|

| Chloride ion (Cl⁻) | [AsCl₄]⁻ | wikipedia.orgsciencemadness.org |

| Triethylamine | Solid adducts | cdnsciencepub.com |

| Tri-n-butyl phosphate (TBP) | AsCl₃·2TBP | rsc.org |

Catalytic Applications and Reaction Pathways

This compound and its derivatives have applications in catalysis and chemical synthesis. ontosight.ainih.gov It serves as a precursor for various catalysts and as a reagent in specific synthetic pathways.

Precursor to Organoarsenic Ligands: It is a crucial starting material for synthesizing organoarsenic compounds like triphenylarsine (As(C₆H₅)₃), a widely used ligand in organometallic chemistry and catalysis. wikipedia.orgbenchchem.com AsCl₃ + 6 Na + 3 C₆H₅Cl → As(C₆H₅)₃ + 6 NaCl wikipedia.org

Polymerization Catalysis: A derivative, arsenic ethylene (B1197577) glycoloxide, prepared from this compound, functions as a polycondensation catalyst in the production of polyesters. google.com

Nitrile Hydration: An innovative catalytic cycle for the hydration of nitriles to amides under mild conditions uses a palladium/arsenic system. nih.govfrontiersin.org In this system, arsenic trioxide (a hydrolysis product of AsCl₃) reacts with water to form arsenous acid, which acts as a ligand to the palladium center. nih.gov The catalytic system can be regenerated by converting elemental arsenic back to the volatile this compound, which can be separated by distillation. nih.gov

Gas Purification: this compound has been employed as a purifying agent for acetylene (B1199291) gas. It reacts quantitatively with impurities such as phosphine (B1218219) and arsine, removing them from the gas stream. google.com

Table 5: Catalytic and Synthetic Roles of this compound

| Application | Role of AsCl₃ | Reaction Pathway/Example |

|---|---|---|

| Organometallic Chemistry | Precursor | Synthesis of triphenylarsine ligand wikipedia.org |

| Polyester Production | Precursor | Formation of arsenic ethylene glycoloxide catalyst google.com |

| Nitrile Hydration | Precursor (via As₂O₃) | Formation of an arsenous acid ligand in a Pd/As catalytic cycle nih.gov |

Advanced Applications of Arsenic Trichloride As a Precursor in Research

Precursor in Material Science Research

In the realm of material science, arsenic trichloride (B1173362) is a key starting material for creating novel materials with specialized electronic and thermal properties. sigmaaldrich.comkrackeler.com Its role is fundamental in the synthesis of both complex alloys and essential semiconductor materials.

Arsenic trichloride is utilized as a precursor in the synthesis of arsenic-based nanocrystal alloys designed for thermoelectric applications. sigmaaldrich.comkrackeler.com Thermoelectric materials can convert heat energy into electrical energy and vice versa. The efficiency of these materials is enhanced at the nanoscale. By incorporating arsenic, often with elements like antimony and sulfur, researchers can tailor the properties of nanocrystal alloys. rsc.org The synthesis process for these nanocrystals can involve heating a reaction system containing the necessary precursors from room temperature to higher temperatures to form the desired crystalline structures. google.com The goal is to create materials with high electrical conductivity and low thermal conductivity, and the use of arsenic-based nanocrystal alloys is a promising approach to achieving this. rsc.orgnih.gov

This compound is an important precursor in the fabrication of III-V arsenide semiconductors, such as gallium arsenide (GaAs). wikipedia.org High-purity this compound serves as a key intermediate for producing the high-purity elemental arsenic required for these advanced semiconductor materials. researchgate.netusgs.gov

One established method for producing thin films of GaAs is Vapor Phase Epitaxy (VPE), which involves the reaction of gaseous gallium metal with this compound. wikipedia.org Although alternative arsenic sources exist, this compound has been used extensively in the past for gallium arsenide growth systems. lib.state.ma.us The demand for high-speed electronic devices and components for telecommunications has driven research and production in gallium arsenide technology. usgs.govcdc.gov

Precursor for Biarsenical Ligands in Protein Labeling

Role in the Synthesis of Pharmaceutical Precursors

This compound is a recognized chemical intermediate in the preparation of various pharmaceuticals. taylorandfrancis.comnih.gov It serves as a starting material for creating chloroderivatives of arsenic that have applications in the pharmaceutical industry. chempure.in

The history of medicine includes several significant arsenic-based compounds, and the synthesis of some of these relates back to precursors like this compound.

Salvarsan: Introduced by Paul Ehrlich in 1910, Salvarsan was a groundbreaking organoarsenic compound used as the first effective treatment for syphilis. nih.govdartmouth.edujmvh.org Hailed as a "magic bullet," it remained a primary therapy until the widespread adoption of penicillin in the 1940s. nih.govwiley.com While not directly synthesized from this compound in a single step, the broader field of organoarsenic chemistry, from which Salvarsan emerged, relies on arsenic precursors.

Lewisite: This blistering chemical warfare agent is a direct derivative of this compound. scielo.br It is prepared through the addition of this compound to acetylene (B1199291). wikipedia.orgscribd.com Developed during World War I, Lewisite is a potent vesicant that causes severe skin blisters upon contact. dartmouth.eduwiley.com Its mechanism of toxicity involves reacting with thiol groups in proteins like keratin. nih.govdartmouth.edu

Applications in Inorganic Polymer Chemistry

This compound also finds application as a precursor in inorganic polymer chemistry. A notable reaction is its treatment with arsenic(III) oxide (As₂O₃). In this process, the two compounds undergo a redistribution reaction to form arsenic oxychloride (AsOCl), which is an inorganic polymer. wikipedia.orgsciencemadness.org This demonstrates the utility of this compound in creating extended inorganic network structures.

Regulatory Frameworks and Risk Assessment Methodologies for Arsenic Compounds

Methodologies for Environmental Risk Assessment

Environmental risk assessment (ERA) for arsenic evaluates the potential adverse effects on ecosystems and their components. researchgate.net These assessments are crucial for understanding the impact of arsenic from natural and anthropogenic sources on biota. researchgate.net A common approach to ERA is a tiered framework. researchgate.net

Tiered Approach in Ecological Risk Assessment:

Tier 0 (Screening): This initial step involves comparing measured environmental concentrations of arsenic in media like soil, water, and sediment with established ecological benchmark values. researchgate.net This helps to identify areas of potential concern and key organisms that may be at risk. researchgate.net

Tier 1 (Deterministic Assessment): If screening indicates a potential risk, a more detailed assessment is conducted. researchgate.net This tier uses uptake and exposure models to estimate the intake of arsenic by specific organisms, such as earthworms, plants, and birds. researchgate.net These estimated doses are then compared to toxicological benchmarks like the No-Observed-Adverse-Effect Level (NOAEL) to calculate a Hazard Quotient (HQ). An HQ greater than 1 suggests a potential for adverse effects.

Tier 2 (Probabilistic Assessment): This tier involves more complex analyses, such as probabilistic calculations using software to account for variability and uncertainty in exposure and toxicity data. researchgate.net Ecotoxicity tests on soil samples and leachates may also be performed to provide direct evidence of arsenic's effects on organisms. researchgate.net

Key Components of Arsenic ERA:

Source Identification: Identifying the origin of arsenic contamination is a critical first step. This can include natural sources like high-arsenic bedrock and anthropogenic sources such as mining activities, industrial facilities, and the past use of arsenic-containing pesticides. researchgate.netfrontiersin.org

Exposure Assessment: This involves determining the pathways and extent of exposure for ecological receptors. It includes measuring arsenic concentrations in soil, water, and sediment. nih.govnih.gov The speciation of arsenic is important, as different forms have varying toxicity and mobility.

Effects Assessment: This component evaluates the toxicological effects of arsenic on various organisms. This can be done by comparing environmental concentrations to sediment quality guidelines (SQGs) or by conducting direct toxicity testing. nih.govnih.gov Species Sensitivity Distributions (SSDs) are increasingly used to derive protective concentration thresholds, such as the Hazardous Concentration for 5% of species (HC5). nih.gov

Risk Characterization: The final step integrates the exposure and effects assessments to estimate the likelihood and magnitude of adverse ecological effects. frontiersin.org This can be expressed through indices like the Potential Ecological Risk Index (PERI), which considers the toxicity of multiple contaminants. mdpi.com

Methodologies like the Delayed Geochemical Hazard (DGH) model have been developed to assess both the static risk from current arsenic levels and the dynamic risk associated with the potential for future mobilization of arsenic from sediments due to changes in environmental conditions. nih.gov

Human Health Risk Assessment Approaches

Human health risk assessment for arsenic is a systematic process used to estimate the nature and probability of adverse health effects in humans who may be exposed to arsenic in contaminated environmental media. researchgate.netbrieflands.com The process generally follows a four-step paradigm established by the U.S. EPA. brieflands.com

The Four Steps of Human Health Risk Assessment:

Hazard Identification: This step determines whether exposure to a substance, in this case, inorganic arsenic, can cause an increase in the incidence of a particular adverse health effect. brieflands.com Inorganic arsenic is classified as a "known human carcinogen" (Group A) by the EPA and a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). cdc.govnih.gov Non-cancer effects associated with chronic arsenic exposure include dermal lesions, cardiovascular disease, diabetes, and neurological effects. mdpi.comhealth.state.mn.us

Dose-Response Assessment: This step quantifies the relationship between the dose of arsenic and the incidence of adverse health effects. brieflands.com For carcinogens like arsenic, this is typically expressed as a Cancer Slope Factor (CSF) . The CSF is an upper-bound estimate of the probability of an individual developing cancer per unit of arsenic intake over a lifetime. cdc.govnih.gov For non-carcinogenic effects, a Reference Dose (RfD) is derived. cdc.govnih.gov The RfD is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. cdc.govnih.gov

Exposure Assessment: This step estimates the magnitude, frequency, and duration of human exposure to arsenic. brieflands.com It considers various exposure pathways, such as ingestion of contaminated drinking water and food, and dermal contact with contaminated soil or water. researchgate.nettandfonline.com The calculation of the Average Daily Dose (ADD) or Lifetime Average Daily Dose (LADD) is a key component of this step. brieflands.commdpi.com

Risk Characterization: This final step integrates the information from the previous three steps to estimate the potential for carcinogenic and non-carcinogenic health risks in the exposed population. brieflands.com

Carcinogenic Risk (CR) is calculated by multiplying the LADD by the CSF. iwaponline.com A CR between 10⁻⁶ (one in a million) and 10⁻⁴ (one in ten thousand) is often considered an acceptable range, with 10⁻⁴ being the maximum acceptable level recommended by the WHO. iwaponline.com

Non-carcinogenic Risk is assessed by calculating a Hazard Quotient (HQ) , which is the ratio of the ADD to the RfD. brieflands.comiwaponline.com An HQ value greater than 1 suggests that adverse non-cancer health effects are possible. brieflands.com

Probabilistic approaches, such as Monte Carlo simulations, are increasingly used in human health risk assessments to address the uncertainty and variability inherent in exposure parameters, providing a more comprehensive understanding of the potential risks. researchgate.nettandfonline.comiwaponline.com

Interactive Table: Key Toxicity Values for Inorganic Arsenic Used in Human Health Risk Assessment

| Toxicity Value | Agency | Value | Basis of Derivation |

|---|---|---|---|

| Oral Reference Dose (RfD) | U.S. EPA (IRIS) | 0.0003 mg/kg/day | Based on dermal effects and vascular complications in a Taiwanese population. cdc.govnih.gov |

| Oral Reference Dose (RfD) - New | U.S. EPA (IRIS, 2025) | 0.00006 mg/kg/day | Based on studies of diabetes and ischemic heart disease. integral-corp.com |

| Oral Cancer Slope Factor (CSF) | U.S. EPA (IRIS) | 1.5 (mg/kg/day)⁻¹ | Based on skin cancer observations. cdc.govnih.gov |

| Oral Cancer Slope Factor (CSF) - New | U.S. EPA (IRIS, 2025) | 32 (mg/kg/day)⁻¹ | Based on bladder and lung cancer outcomes. integral-corp.com |

| Inhalation Unit Risk | U.S. EPA (IRIS) | 4.3 x 10⁻³ (µg/m³)⁻¹ | --- |

| Acute-duration Oral MRL | ATSDR | 0.005 mg/kg/day | Based on gastrointestinal effects. cdc.gov |

| Chronic-duration Oral MRL | ATSDR | 0.0003 mg/kg/day | Based on dermal effects. cdc.gov |

Note: MRL stands for Minimal Risk Level, a term used by the Agency for Toxic Substances and Disease Registry (ATSDR).

Analytical Achievability and Treatment Performance in Regulation

The establishment of regulatory standards for arsenic is intrinsically linked to the practical ability to both accurately measure arsenic at low concentrations and effectively remove it from contaminated media, particularly water. plos.org

Analytical Achievability:

The WHO's provisional 10 µg/L guideline for drinking water was initially set in 1993 based on "analytical achievability." plos.org Since then, analytical methods for detecting arsenic have significantly advanced, enabling reliable quantification at levels well below this standard. plos.org

Common analytical techniques for determining total arsenic and its species in environmental samples include:

Atomic Absorption Spectrophotometry (AAS): A widely used method, often coupled with a hydride generation system (HGAAS) to improve sensitivity. nih.govcdc.govrsc.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique offers high sensitivity and is capable of detecting arsenic at very low concentrations, making it suitable for drinking water analysis. nih.govrsc.orgpjoes.com

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Another plasma-based method used for arsenic determination. nih.govpjoes.com

Atomic Fluorescence Spectroscopy (AFS): A sensitive alternative for trace analysis of arsenic. rsc.org

Spectrophotometric Methods: These colorimetric methods, such as the molybdenum blue method, are older but can still be used for certain applications. pjoes.com

The development of these advanced analytical methods has led to the argument that the 10 µg/L standard, based on 1993 capabilities, is outdated and that a lower, more health-protective standard is now analytically feasible. plos.org

Treatment Performance:

The ability of water treatment technologies to effectively remove arsenic is a critical factor in setting and meeting regulatory limits. plos.org The performance of these technologies often depends on the oxidation state of the arsenic, with the pentavalent form (As(V)) being easier to remove than the trivalent form (As(III)). sswm.info Therefore, an oxidation step is often included in treatment systems. sswm.info

Several treatment technologies have proven effective in removing arsenic from water:

Coagulation and Filtration: This is a common and effective technology where chemicals like alum or ferric salts are added to the water. sswm.infounu.edutandfonline.com These chemicals form precipitates that adsorb arsenic, which is then removed by filtration. unu.edu Removal efficiencies can be high, often exceeding 90%. unu.eduiwra.org

Adsorption: This process involves passing water through a bed of adsorbent media that binds arsenic. Activated alumina (B75360) is a common adsorbent, with its efficiency being pH-dependent. sswm.info

Ion Exchange: This method uses synthetic resins to exchange anions like arsenate for other ions. unu.edutandfonline.com It is highly effective for removing arsenate but can be less effective in waters with high levels of sulfate (B86663). unu.edu

Membrane Filtration: Technologies like reverse osmosis (RO) and nanofiltration (NF) can effectively remove arsenic with high efficiency, often over 90%. iwra.orgnih.gov RO, in particular, is effective over a wide pH range for both arsenic species. nih.gov However, these methods can be more expensive and may require pretreatment of the water to prevent membrane fouling. unu.eduiwra.orgnih.gov

Lime Softening: The addition of lime can remove arsenic, with removal rates typically between 40-70%. sswm.info

The proven effectiveness of these technologies demonstrates that reducing arsenic concentrations to below the current 10 µg/L standard is technically achievable, further supporting the call for more stringent global regulations. plos.orgnih.gov

Emerging Research Frontiers and Future Directions

Integration of "Omics" Technologies in Arsenic Research (Genomics, Proteomics, Metabolomics)

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, is revolutionizing our understanding of the biological impacts of arsenic. nih.govresearchgate.net These powerful tools allow for a comprehensive, system-wide analysis of the molecular changes that occur within an organism upon exposure to arsenic.

Genomics research has been instrumental in identifying genetic variations that influence an individual's susceptibility to arsenic toxicity. nih.gov For instance, genome-wide association studies (GWAS) have pinpointed single nucleotide polymorphisms (SNPs) in the AS3MT gene (arsenite methyltransferase) on chromosome 10q24.32 that are strongly associated with differences in arsenic metabolism. plos.orgaacrjournals.org These genetic differences can affect the efficiency of methylating inorganic arsenic to less toxic forms like dimethylarsinic acid (DMA), influencing an individual's internal dose and risk of developing arsenic-related diseases. plos.orgaacrjournals.org

Proteomics , the large-scale study of proteins, provides insights into the functional changes occurring within cells exposed to arsenic. researchgate.net Techniques like two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry have been used to identify proteins that are upregulated or downregulated in response to arsenic stress. researchgate.netnih.gov This helps to elucidate the cellular pathways affected by arsenic, including those involved in oxidative stress, DNA repair, and protein folding. researchgate.net

Metabolomics focuses on the global analysis of small-molecule metabolites in a biological system. nih.gov In the context of arsenic research, metabolomics can reveal alterations in metabolic pathways caused by arsenic exposure. researchgate.net By analyzing the profiles of metabolites in urine or blood, researchers can gain a more detailed picture of how arsenic disrupts normal cellular processes and identify potential biomarkers of exposure and effect. nih.gov

The integration of these "omics" approaches, often referred to as "arsenomics," provides a more holistic understanding of the complex interactions between arsenic and biological systems. frontiersin.org This knowledge is crucial for developing personalized risk assessments and targeted interventions for arsenic-related health issues. nih.gov

Advanced Computational Modeling for Arsenic Chemistry

Computational modeling has become an indispensable tool for investigating the chemical behavior of arsenic and its compounds at the molecular level. acs.org These in silico methods complement experimental studies by providing detailed insights into reaction mechanisms, binding affinities, and the electronic properties of arsenic-containing molecules.

One key area of application is in understanding the interactions of arsenic species with biological molecules. For example, molecular docking simulations are used to predict how different forms of arsenic, such as arsenate and arsenite, bind to the active sites of enzymes. acs.org This can help to explain the mechanisms of arsenic toxicity, such as the inhibition of enzymes involved in cellular respiration. Furthermore, molecular dynamics simulations can be used to study the conformational changes that occur in proteins upon binding to arsenic, providing a dynamic view of these interactions. acs.org

Computational models are also being used to design and optimize materials for arsenic remediation. By simulating the adsorption of arsenic onto different sorbent materials, researchers can predict which materials will be most effective at removing arsenic from contaminated water. tandfonline.com These models can also help to elucidate the surface complexation reactions that govern arsenic binding, providing a more fundamental understanding of the remediation process. researchgate.netacs.org The use of computational tools like the program-package SELECTOR allows for the physico-chemical simulation of complex systems to determine equilibrium phase compositions and predict the solubility and stability of various arsenic compounds under different environmental conditions. tandfonline.com

Development of Novel Remediation and Detection Technologies